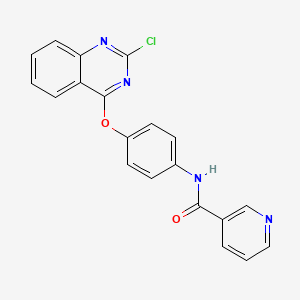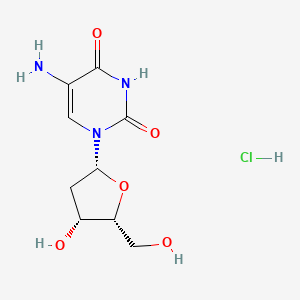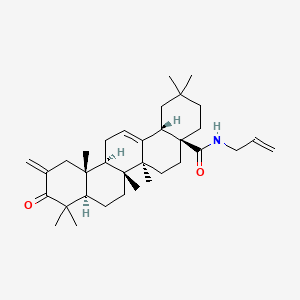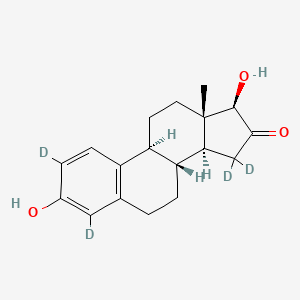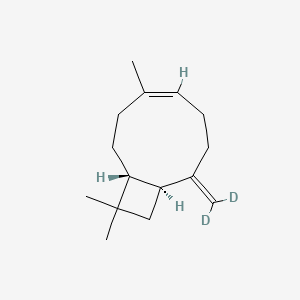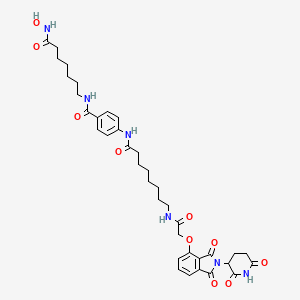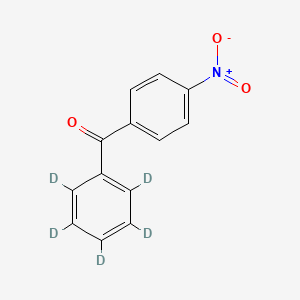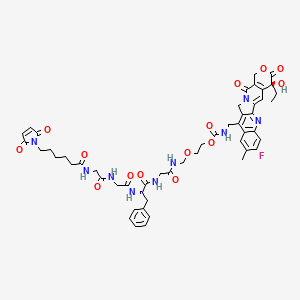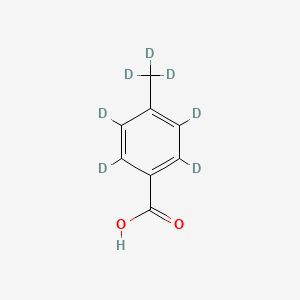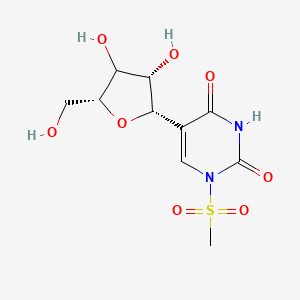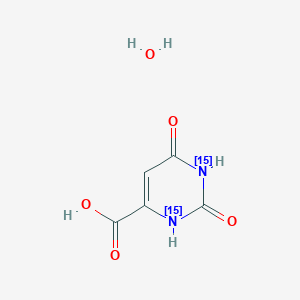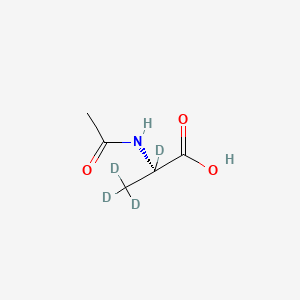
Ac-Ala-OH-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Ala-OH-d4, also known as deuterium-labeled N-acetyl-L-alanine, is a stable isotope-labeled compound. It is a derivative of N-acetyl-L-alanine, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-OH-d4 involves the incorporation of deuterium into N-acetyl-L-alanine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Ala-OH-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted analogs of this compound .
Applications De Recherche Scientifique
Ac-Ala-OH-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ac-Ala-OH-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation within the system. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-D-Ala-OH-d4: Another deuterium-labeled compound with similar applications.
N-Ac-Ala-OH: The non-deuterated form of Ac-Ala-OH-d4.
Ac-Gly-OH: A related compound used in similar research applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric signals. This makes it particularly valuable in tracing studies and pharmacokinetic analyses .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
(2S)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3,3D |
Clé InChI |
KTHDTJVBEPMMGL-MKHXCRIBSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |
SMILES canonique |
CC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


